molecular formula C36H50N4O15 B10824289 Oxotremorine (sesquifumarate)

Oxotremorine (sesquifumarate)

Cat. No.: B10824289
M. Wt: 778.8 g/mol
InChI Key: YLQYQQFUJKHHQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Oxotremorine (sesquifumarate) involves the reaction of 1-(4-pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one with fumaric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and water, with the product being purified through crystallization . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield.

Chemical Reactions Analysis

Oxotremorine (sesquifumarate) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Oxotremorine (sesquifumarate) has a wide range of scientific research applications:

Mechanism of Action

Oxotremorine (sesquifumarate) exerts its effects by acting as a selective muscarinic acetylcholine receptor agonist. It binds to these receptors, mimicking the action of acetylcholine, and activates the associated signaling pathways. This activation leads to various physiological responses, including tremor and spasticity . The molecular targets involved are primarily the M2 receptors, which play a crucial role in the compound’s effects .

Comparison with Similar Compounds

Oxotremorine (sesquifumarate) is unique in its selective agonistic action on muscarinic acetylcholine receptors. Similar compounds include:

    Tremorine: Another muscarinic agonist with similar effects but different chemical structure.

    Pilocarpine: A muscarinic agonist used in the treatment of glaucoma.

    Bethanechol: A muscarinic agonist used to treat urinary retention.

Compared to these compounds, Oxotremorine (sesquifumarate) is particularly valuable in research due to its ability to induce Parkinsonian symptoms, making it a crucial tool in the study of Parkinson’s disease .

Properties

Molecular Formula

C36H50N4O15

Molecular Weight

778.8 g/mol

IUPAC Name

but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate

InChI

InChI=1S/2C12H18N2O.3C4H4O4.H2O/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8;/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8);1H2

InChI Key

YLQYQQFUJKHHQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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